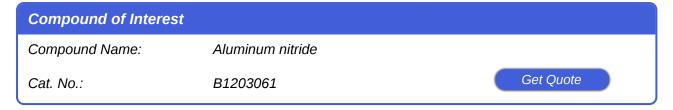


Aluminum Nitride: A Superior Material for Molten Metal Handling

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum nitride (AIN) is an advanced ceramic material with a unique combination of properties that make it exceptionally well-suited for applications involving the handling of molten metals.[1][2] Its high thermal conductivity, excellent thermal shock resistance, high-temperature stability, and chemical inertness to many molten metals make it a superior choice over traditional materials.[2][3][4] These application notes provide detailed information on the use of aluminum nitride in molten metal handling, including its material properties, key applications, and protocols for experimental evaluation.

Key Properties of Aluminum Nitride

Aluminum nitride's performance in molten metal environments is a direct result of its outstanding physical, thermal, and chemical properties. A summary of these properties is presented in the table below.

Table 1: Typical Properties of Sintered Aluminum Nitride



Property	Value	Units	Notes	
Physical Properties				
Density	3.26 - 3.32	g/cm³	[1]	
Color	White to pale- yellow/gray	-	[2]	
Crystal Structure	Wurtzite (hexagonal)	-	[1][4]	
Mechanical Properties				
Flexural Strength (at 25°C)	350 - 400	MPa	[5][6]	
Compressive Strength	2100 - 3000	МРа	[5][6]	
Young's Modulus	308 - 330	GPa	[5]	
Knoop Hardness	1130 - 1200	-	[7]	
Fracture Toughness	2.9 - 3.6	MPa·m¹/²	[5][8]	
Thermal Properties				
Thermal Conductivity (at 25°C)	170 - 230	W/m⋅K	[3][6]	
Coefficient of Thermal Expansion (25-450°C)	3.5 - 5.3 x 10 ⁻⁶	/K	[6][9]	
Maximum Service Temperature (in inert atm.)	~2200	°C	[2][3]	
Thermal Shock Resistance	Excellent	-	[10][11]	
Electrical Properties				
Volume Resistivity (at 25°C)	> 10 ¹³ - 10 ¹⁴	Ω·cm	[6]	



Dielectric Constant (at 1 MHz)	8.0 - 8.8	-	[5][6]
Dielectric Strength	14 - 15	kV/mm	[6]

Applications in Molten Metal Handling

The unique properties of **aluminum nitride** make it an ideal material for various components used in the processing and handling of molten metals, particularly non-ferrous alloys like aluminum, copper, and their alloys.

Crucibles and Melting Vessels

Aluminum nitride crucibles are highly resistant to attack by most molten metals, including aluminum, copper, lithium, and their alloys.[1][2] Their high thermal conductivity allows for efficient and uniform heating of the melt.[3] Furthermore, the non-wetting nature of AIN with many molten metals facilitates the easy removal of solidified ingots.

Thermocouple Protection Sheaths

Accurate temperature control is critical in molten metal processing. **Aluminum nitride** thermocouple sheaths offer excellent thermal shock resistance, allowing for direct immersion into the melt without preheating.[4][12] They are chemically inert, preventing contamination of the melt and ensuring accurate temperature readings over extended periods.[4][12]

Degassing Components

The removal of dissolved gases, such as hydrogen from molten aluminum, is crucial for producing high-quality castings. **Aluminum nitride** is used for components in degassing systems, such as rotor shafts and gas injection tubes. Its resistance to erosion and corrosion by the turbulent flow of molten metal and inert gases ensures a long service life and consistent performance.

Chemical Compatibility and Performance Data

The compatibility of **aluminum nitride** with various molten metals is a key factor in its successful application. The following table summarizes the wetting and corrosion behavior of



AIN with selected molten metals.

Table 2: Compatibility of Aluminum Nitride with Molten Metals

Molten Metal	Temperature (°C)	Contact Angle (θ)	Corrosion Behavior	Reference
Aluminum (Al)	1173 - 1273	80 - 100°	Minimal reaction, good resistance. [2][13]	[13]
Copper (Cu)	> 1100	> 90° (non- wetting)	Resistant to attack.[1]	[14]
Lithium (Li)	-	-	Resistant to attack.[1]	-
Tin (Sn)	-	> 90° (non- wetting)	-	[15]
Lead (Pb)	-	> 90° (non- wetting)	Resistant to attack.[2]	[15]
Iron (Fe)	-	< 90° (wetting)	Resistant to attack.[2]	[15]
Nickel (Ni)	-	> 90° (non- wetting)	Resistant to attack.[2]	[15]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of **aluminum nitride** in molten metal handling applications.

Protocol for Sessile Drop Wettability Test

This protocol describes the procedure for determining the contact angle between a molten metal droplet and an **aluminum nitride** substrate, which is a key indicator of wettability.



Objective: To measure the contact angle of a molten metal on an AIN substrate at a specified temperature and atmosphere.

Materials and Equipment:

- High-temperature vacuum or controlled atmosphere furnace with a viewing port.
- High-resolution camera with a telephoto lens.
- Image analysis software for contact angle measurement.
- Aluminum nitride substrates with a polished surface.
- High-purity metal sample.
- Vacuum pump and inert gas supply (e.g., Argon).
- Sample holder (e.g., graphite or another compatible ceramic).

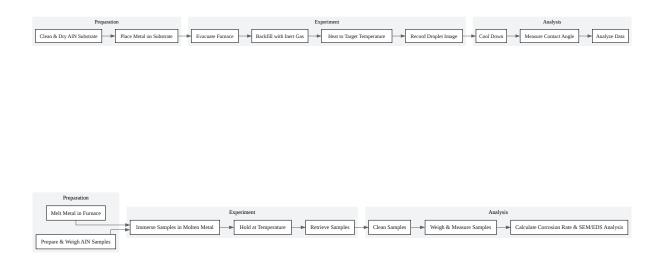
Procedure:

- Substrate Preparation:
 - Clean the AIN substrate ultrasonically in acetone and then ethanol to remove any organic contaminants.
 - o Dry the substrate thoroughly in an oven.
 - Measure the surface roughness of the substrate using a profilometer to ensure a consistent and smooth surface.
- Sample Placement:
 - Place the AIN substrate on the sample holder inside the furnace.
 - Place a small, pre-weighed piece of the metal onto the center of the AIN substrate.
- Furnace Operation:



- Evacuate the furnace chamber to a high vacuum (<10⁻⁵ mbar) to remove residual gases.
- Backfill the chamber with a high-purity inert gas (e.g., Argon) to the desired pressure.
- Heat the furnace to the target temperature at a controlled rate.
- Image Acquisition:
 - Once the metal is molten and has formed a stable droplet, start recording images or a video of the droplet profile.
 - Maintain the temperature for a specified duration to observe any changes in the contact angle over time.
- Data Analysis:
 - Cool the furnace to room temperature.
 - Analyze the captured images using software to measure the contact angle at the solidliquid-vapor interface.
 - Repeat the measurement on multiple droplets and substrates to ensure statistical reliability.





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